D17-6Kpgf1A

Analytical chemistry Prostaglandin quantification Gas chromatography-mass spectrometry

D17-6Kpgf1A, systematically known as Δ17-6-keto-prostaglandin F1α (CAS 68324-95-8), is the stable non-enzymatic hydrolysis product of prostaglandin I3 (PGI3). Unlike the canonical prostacyclin metabolite 6-keto-PGF1α—which reports on arachidonic acid (AA)-derived PGI2 biosynthesis—D17-6Kpgf1A bears a Δ17 double bond that designates its exclusive origin from eicosapentaenoic acid (EPA) via the cyclooxygenase (COX) pathway.

Molecular Formula C20H32O6
Molecular Weight 368.5 g/mol
Cat. No. B8101170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD17-6Kpgf1A
Molecular FormulaC20H32O6
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O
InChIInChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h3-4,10-11,14,16-19,21,23-24H,2,5-9,12-13H2,1H3,(H,25,26)/b4-3-,11-10+/t14-,16-,17+,18+,19-/m0/s1
InChIKeyHFKNJQYMAGMXTR-LHGKOEPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D17-6Kpgf1A (Δ17-6-Keto-PGF1α) Procurement Guide: A Stable Omega-3 Prostacyclin Biomarker for Differentiating PGI3 from PGI2 Biosynthesis


D17-6Kpgf1A, systematically known as Δ17-6-keto-prostaglandin F1α (CAS 68324-95-8), is the stable non-enzymatic hydrolysis product of prostaglandin I3 (PGI3) [1]. Unlike the canonical prostacyclin metabolite 6-keto-PGF1α—which reports on arachidonic acid (AA)-derived PGI2 biosynthesis—D17-6Kpgf1A bears a Δ17 double bond that designates its exclusive origin from eicosapentaenoic acid (EPA) via the cyclooxygenase (COX) pathway [2]. This structural distinction makes it the only plasma-accessible surrogate that can quantify omega-3-driven prostacyclin formation in vivo, a parameter that cannot be resolved by the widely used 6-keto-PGF1α immunoassays alone [3].

Why 6-Keto-PGF1α Cannot Substitute for D17-6Kpgf1A in Omega-3 Prostacyclin Research


Substituting 6-keto-PGF1α for D17-6Kpgf1A is analytically and biologically invalid because the two metabolites report on entirely distinct precursor pools and biosynthetic pathways. 6-Keto-PGF1α derives from AA (omega-6) via PGI2, while D17-6Kpgf1A derives exclusively from EPA (omega-3) via PGI3 [1]. Standard radioimmunoassays (RIA) for 6-keto-PGF1α exhibit ≤10% cross-reactivity with D17-6Kpgf1A, meaning over 90% of the omega-3-derived PGI3 signal is invisible to conventional 6-keto-PGF1α kits [2]. Furthermore, under conditions of EPA supplementation, PGI3 production increases significantly while PGI2 production remains unchanged, rendering 6-keto-PGF1α blind to the omega-3-mediated prostacyclin shift [3]. Direct procurement and targeted measurement of D17-6Kpgf1A are therefore essential for any study aiming to resolve the 2-series vs. 3-series prostacyclin balance.

D17-6Kpgf1A Quantitative Differentiation Evidence: Head-to-Head Data Against 6-Keto-PGF1α and PGI2 Metabolites


GC/SIM Baseline Chromatographic Separation from 6-Keto-PGF1α

D17-6Kpgf1A can be resolved from its closest structural analog, 6-keto-PGF1α, using gas chromatography/selected ion monitoring (GC/SIM) on an MP-65HT column, achieving nearly baseline separation [1]. The method demonstrates a linear response from 10 pg to 10 ng and detects D17-6Kpgf1A in human plasma at concentrations of 6–26 pg/ml [1]. This analytical resolution is essential because the two metabolites differ by only one double bond (Δ17) and would otherwise co-elute or cross-react in less specific detection systems.

Analytical chemistry Prostaglandin quantification Gas chromatography-mass spectrometry

≤10% Cross-Reactivity with 6-Keto-PGF1α Antibodies: RIA Discrimination Evidence

The cross-reactivity of D17-6Kpgf1A with antibodies raised against 6-keto-PGF1α (the standard PGI2 metabolite) was determined to not exceed 10% for both commercial and purified D17-6Kpgf1A preparations [1]. When RIA was applied directly to media from EPA-loaded bovine aortic endothelial cells, 6-keto-PGF1α was predominantly measured while D17-6Kpgf1A remained ≥90% undetected [1]. This demonstrates that 6-keto-PGF1α RIA kits are functionally blind to the PGI3 metabolite and cannot serve as a surrogate for its quantification.

Immunoassay Prostaglandin metabolites Antibody specificity

Immunoaffinity Enrichment Using ω3-Olefin-Specific Monoclonal Antibody 4G9-12B

A monoclonal antibody (clone 4G9-12B) raised against cis-3-hexen-1-ol was shown to specifically recognize the ω3-olefin structural unit characteristic of trienoic prostanoids, enabling selective immunoaffinity concentration of D17-6Kpgf1A from human sera [1]. Using immunoaffinity columns prepared with this antibody, D17-6Kpgf1A was clearly detected at 6 pg/ml in human blood sera by GC/MS analysis [1]. The antibody discriminates D17-6Kpgf1A from 6-keto-PGF1α based on the presence of the ω3-olefin (Δ17) double bond, a structural feature absent in the 2-series (omega-6) metabolite.

Immunoaffinity chromatography Omega-3 prostanoids Monoclonal antibody

Precursor-Specific Biosynthesis: EPA-Derived PGI3 vs. AA-Derived PGI2 Metabolite Production in 3T3 Fibroblasts

In 3T3 fibroblast cells incubated with equal concentrations of EPA and arachidonic acid (AA) as substrates, more D17-6Kpgf1A (the PGI3 metabolite) was produced from EPA than 6-keto-PGF1α (the PGI2 metabolite) from AA, as measured by GC-MS [1]. However, the anti-platelet aggregatory potency of the PGI3 generated was lower than that of PGI2 [1]. This demonstrates that substrate precursor identity—EPA versus AA—differentially drives which prostacyclin metabolite is formed, and that the two pathways cannot be inferred from a single metabolite measurement.

Biosynthetic pathway Eicosapentaenoic acid Cyclooxygenase Prostacyclin

Clinical Trial Evidence: EPA Supplementation Selectively Increases PGI3 (D17-6Kpgf1A) but Not PGI2 in Diabetic Patients

In a controlled clinical study of 12 non-insulin-dependent diabetes mellitus (NIDDM) patients administered EPA ethyl ester (1.8 g/day) for 2 weeks, PGI3 production—measured via its stable metabolite D17-6Kpgf1A—was significantly increased compared to 40 NIDDM control patients, while PGI2 production (measured via 6-keto-PGF1α) was not significantly altered [1]. This demonstrates that EPA intake selectively upregulates the omega-3 prostacyclin pathway without affecting the omega-6 pathway, providing direct clinical evidence that the two metabolites must be measured separately to capture the differential response to dietary omega-3 intervention.

Clinical trial Diabetes mellitus Eicosapentaenoic acid Prostacyclin

In Vivo Evidence of PGI3 Formation in Humans: Urinary Metabolite Detection After Dietary EPA

Fischer and Weber (1984) provided the first direct evidence for in vivo formation of prostaglandin I3 in man by detecting the major urinary metabolite of PGI3 (Δ17-2,3-dinor-6-keto-PGF1α, PGI3-M) in subjects ingesting cod liver oil (~4 g EPA/day) or mackerel (~10–15 g EPA/day) [1]. This metabolite, which incorporates the Δ17 structural signature of D17-6Kpgf1A, was not detectable in control periods without EPA intake [1]. The PGI2 urinary metabolite (2,3-dinor-6-keto-PGF1α, PGI2-M) was present regardless of dietary EPA status, confirming that only the Δ17-bearing metabolite tracks omega-3-derived prostacyclin formation in vivo.

In vivo prostacyclin biosynthesis Dietary fish oil Urinary biomarker

D17-6Kpgf1A Optimal Application Scenarios for Scientific Procurement and Experimental Design


Omega-3 Fatty Acid Intervention Studies Requiring PGI3-Specific Pharmacodynamic Monitoring

In clinical trials or preclinical models evaluating EPA, DHA, or fish oil interventions, D17-6Kpgf1A provides the only validated plasma biomarker capable of independently quantifying omega-3-driven prostacyclin (PGI3) formation. As demonstrated in the Nishikawa et al. (1997) NIDDM trial, EPA supplementation selectively increased D17-6Kpgf1A without altering 6-keto-PGF1α [1]. Procurement of authentic D17-6Kpgf1A reference material is essential for GC/MS or LC-MS/MS method calibration to ensure that omega-3-specific prostacyclin responses are not masked by the constitutively present PGI2 metabolite background. This scenario is particularly relevant for cardiovascular, metabolic, and inflammatory disease research where the EPA/AA prostacyclin balance is a key mechanistic endpoint.

Development and Validation of PGI3-Selective Immunoassays Requiring Negative Cross-Reactivity Controls

Given that 6-keto-PGF1α antibodies exhibit ≤10% cross-reactivity with D17-6Kpgf1A [1], any new immunoassay kit intended to distinguish PGI2 from PGI3 biosynthesis must include D17-6Kpgf1A as a mandatory specificity control. The 4G9-12B monoclonal antibody platform, which recognizes the ω3-olefin structure unique to D17-6Kpgf1A, provides a template for developing selective ELISA-based detection systems [2]. Sourcing high-purity D17-6Kpgf1A is critical for establishing cross-reactivity profiles, defining the limit of detection for PGI3 metabolites, and validating that the assay does not conflate omega-3 and omega-6 prostacyclin signals.

GC/MS and LC-MS/MS Method Calibration for Multi-Prostanoid Profiling in Translational Research

Quantitative oxylipin profiling methods using LC-MS/MS (e.g., the Fu et al. 2022 panel covering 104 oxylipins including D17-6Kpgf1A and 6-keto-PGF1α) require authentic standards for each analyte to establish retention times, calibration curves, and matrix effects [1]. D17-6Kpgf1A achieves baseline GC/SIM separation from 6-keto-PGF1α on MP-65HT columns with a linear range of 10 pg–10 ng and plasma detection limits of 6–26 pg/ml [2]. Laboratories building targeted lipidomics platforms for cardiovascular, renal, or oncological biomarker discovery must procure D17-6Kpgf1A as a discrete analytical standard; reliance on 6-keto-PGF1α alone would create a systematic blind spot for the entire omega-3 prostacyclin axis.

Mechanistic Studies of EPA-to-PGI3 Conversion in Endothelial and Vascular Biology

Endothelial cells cultured under EPA-supplemented conditions produce larger amounts of PGI3 (measured as D17-6Kpgf1A) compared to PGI2 under basal conditions, with EPA and DHA interconversion influencing prostacyclin output [1]. In aged endothelial cells (passage 40), D17-6Kpgf1A production increases to 170% while 6-keto-PGF1α decreases to 60% of passage 18 levels, indicating a senescence-related shift toward omega-3 prostacyclin production [2]. For vascular biology laboratories studying endothelial dysfunction, atherosclerosis, or aging, D17-6Kpgf1A reference material is indispensable for quantifying this phenotypic shift in prostaglandin pathway utilization.

Quote Request

Request a Quote for D17-6Kpgf1A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.